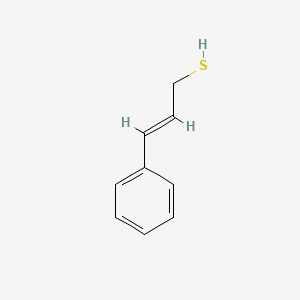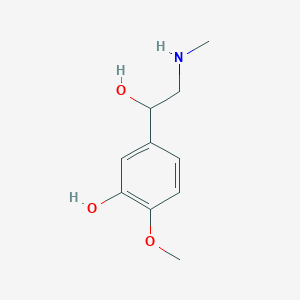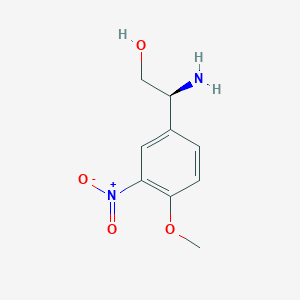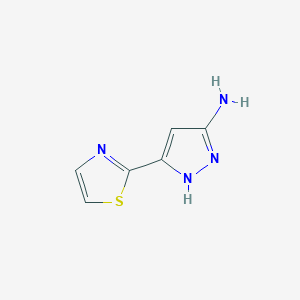
1-(4-Isopropylphenyl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isopropylphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound features a cyclopentane ring substituted with an amine group and a 4-isopropylphenyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Isopropylphenyl)cyclopentan-1-amine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
In industrial settings, the compound is often produced in bulk through custom synthesis processes. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Isopropylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives, amines, and aromatic compounds.
Applications De Recherche Scientifique
1-(4-Isopropylphenyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-Isopropylphenyl)cyclopentan-1-amine involves its interaction with molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring retains its stability while undergoing substitution . This mechanism is crucial for its reactivity and applications in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanones: These compounds share the cyclopentane ring structure and are used in similar chemical reactions and applications.
Aromatic Amines: Compounds like aniline and its derivatives have similar amine functional groups and undergo comparable reactions.
Uniqueness
1-(4-Isopropylphenyl)cyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclopentane ring with an isopropylphenyl group makes it valuable in specialized chemical syntheses and industrial applications.
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
1-(4-propan-2-ylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C14H21N/c1-11(2)12-5-7-13(8-6-12)14(15)9-3-4-10-14/h5-8,11H,3-4,9-10,15H2,1-2H3 |
Clé InChI |
AAEMVHGXRFFRFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2(CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










aminehydrochloride](/img/structure/B13600498.png)





